An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide employs an analog-based approach, utilizing data from the parent compound, 6-Fluoro-2-methyl-1H-indole, and analyzing the influence of the 5-carbonitrile substituent. This document is intended for researchers, scientists, and drug development professionals, offering predicted values for key properties, detailed experimental protocols for their validation, and an in-depth discussion of the underlying chemical principles.
Introduction: The Significance of Substituted Indoles
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The indole scaffold, a fusion of a benzene and a pyrrole ring, provides a unique electronic and structural framework that allows for diverse biological activities.[2] Modifications to the indole ring system, such as the introduction of fluorine and nitrile groups, can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[3]
Predicted Physicochemical Properties: An Analog-Based Approach
The physicochemical properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile are predicted based on the known properties of 6-Fluoro-2-methyl-1H-indole and the anticipated effects of the 5-carbonitrile group. The nitrile group is a strong electron-withdrawing group, which is expected to significantly influence the melting point, boiling point, solubility, and acidity of the molecule.[4]
Data Summary of Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, with comparative data for the parent analog, 6-Fluoro-2-methyl-1H-indole.
| Property | 6-Fluoro-2-methyl-1H-indole (Analog) | 6-Fluoro-2-methyl-1H-indole-5-carbonitrile (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₈FN | C₁₀H₇FN₂ | Addition of a CN group. |
| Molecular Weight | 149.17 g/mol | 174.18 g/mol | Addition of a CN group. |
| Melting Point | ~100 °C | > 100 °C | The nitrile group can increase intermolecular dipole-dipole interactions and crystal lattice energy, leading to a higher melting point. |
| Boiling Point | ~269 °C | > 269 °C | Increased molecular weight and polarity due to the nitrile group will likely increase the boiling point. |
| Solubility | Sparingly soluble in water, soluble in alcohol. | Predicted to have lower solubility in non-polar solvents and potentially slightly higher solubility in polar aprotic solvents compared to the analog. | The polar nitrile group increases the overall polarity of the molecule.[4] |
| pKa (Acidity of N-H) | ~16-17 | < 16-17 | The electron-withdrawing nature of the nitrile group will increase the acidity of the N-H proton. |
| LogP (Octanol/Water) | ~2.5 | Predicted to be lower than the analog. | The increased polarity from the nitrile group should decrease the LogP value. |
Structural and Spectroscopic Characteristics
Chemical Structure:
Caption: Structure of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with chemical shifts influenced by the fluorine and nitrile substituents. The N-H proton will likely appear as a broad singlet downfield. The aromatic protons will exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR will show distinct signals for the ten carbon atoms. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.[5]
-
FTIR: The infrared spectrum will be characterized by a sharp, strong absorption band for the C≡N stretch of the nitrile group around 2220-2260 cm⁻¹. The N-H stretching vibration will be observed around 3300-3500 cm⁻¹.[6][7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns are expected to involve the loss of HCN and other characteristic fragments of the indole ring.[8][9]
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, a series of standardized experimental protocols should be followed.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.[10]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 6-Fluoro-2-methyl-1H-indole-5-carbonitrile is packed into a capillary tube.[11][12]
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[12]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[11]
Solubility Assessment
Principle: The solubility of a compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[13][14]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.[15]
-
Procedure: A small, known amount of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile is added to a test tube containing a specific volume of the solvent at a controlled temperature.[14]
-
Observation: The mixture is agitated, and the solubility is visually assessed. The compound is classified as soluble, sparingly soluble, or insoluble based on the amount that dissolves.[15]
-
Quantitative Measurement: For more precise measurements, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound in a saturated solution.[16]
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. For 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, the pKa of the N-H proton is of interest. Potentiometric titration or spectrophotometric methods are commonly used for pKa determination.[17][18]
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or ethanol) is prepared.[18]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.[17]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[17]
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of the synthesized compound and for studying its stability under various conditions.[19][20]
Methodology (Reversed-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and a suitable pump and injector is required.[19]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) is a common mobile phase for indole derivatives.[21]
-
Analysis: A solution of the compound is injected into the HPLC system. The retention time and peak area are recorded.
-
Purity Assessment: The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[19]
Conclusion
While direct experimental data for 6-Fluoro-2-methyl-1H-indole-5-carbonitrile is currently scarce, a robust physicochemical profile can be predicted based on the well-characterized analog, 6-Fluoro-2-methyl-1H-indole, and an understanding of the electronic effects of the 5-carbonitrile substituent. This guide provides a comprehensive set of predicted properties and detailed experimental protocols for their empirical validation. The information presented herein will be a valuable resource for researchers working on the synthesis, characterization, and application of this and related indole derivatives in the fields of drug discovery and materials science.
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